2-(2-Fluorophenyl)-3-methylbutanoic acid

Description

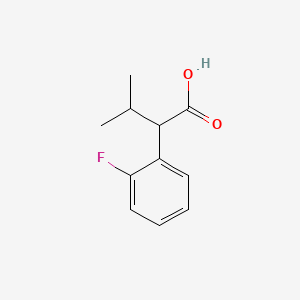

2-(2-Fluorophenyl)-3-methylbutanoic acid (CAS: 832740-30-4) is a fluorinated aromatic carboxylic acid characterized by a 2-fluorophenyl group attached to the second carbon of a branched 3-methylbutanoic acid backbone. This compound has been explored in pharmaceutical and agrochemical research due to its structural versatility.

Properties

IUPAC Name |

2-(2-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSXENHAVLBVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734414 | |

| Record name | 2-(2-Fluorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181574-74-2 | |

| Record name | 2-(2-Fluorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 2-fluorobenzonitrile with a suitable alkylating agent under controlled conditions. One common method includes the use of normal propyl alcohol and hydrogen chloride gas to facilitate the reaction . The reaction is carried out at a temperature range of 10-20°C for about 8 hours, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced techniques such as catalytic hydrogenation and phase-switching protocols to optimize yield and purity . The use of recyclable reagents and solvents is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-Fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives

- 2-(2-Chlorophenyl)-3-methylbutanoic Acid (CAS: 1181645-75-9): Substituting fluorine with chlorine increases molecular weight (212.67 g/mol vs. ~196.2 g/mol for the fluoro analog) and alters electronic properties due to chlorine’s larger atomic radius and lower electronegativity. This may enhance lipophilicity and influence receptor binding .

Phenoxy vs. Phenyl Groups

- This structural change could modulate bioavailability .

Modifications to the Carboxylic Acid Backbone

Chain Length and Branching

- Stereoisomers like (R)- and (S)-3-methyl-2-phenylbutanoic acid highlight the role of chirality in biological activity .

- 3-(2-Fluorophenyl)-3-phenylpropanoic Acid (CAS: 1142210-78-3): A shorter propanoic acid chain reduces molecular flexibility, which may limit interactions with enzymatic active sites compared to the butanoic acid backbone .

Functional Group Additions

- Sulfonamide Derivatives (e.g., 2-[4-methylphenylsulphonamido]-3-methylbutanoic acid): Sulfonamide substitution at the 2-position enhances anti-inflammatory and antinociceptive activities in animal models, likely by suppressing inflammatory mediators .

- Phthalimide Derivatives (e.g., (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid): The phthalimide group induces conformational rigidity (dihedral angle: 67.15° between phthalimide and carboxylic acid) and facilitates hydrogen bonding (O–H⋯O interactions), influencing crystallinity and stability .

Isomeric and Stereochemical Differences

- 2- vs. 3-Methylbutanoic Acid Isomers: Studies show 3-methylbutanoic acid is the predominant isomer in biological systems due to metabolic preferences, whereas 2-isomers like the target compound may exhibit distinct pharmacokinetics .

Antifungal Activity

- 2-(Acenaphthen-5-yl)-3-methylbutanoic Acid: Derivatives of this compound, particularly the acid chloride and amide, show high fungicidal activity, suggesting that bulky aromatic substituents enhance antimicrobial potency compared to simpler fluorophenyl analogs .

Anti-Inflammatory Potential

- Sulfonamide Derivatives: Compound b5 (2-[4-methylphenylsulphonamido]-3-methylbutanoic acid) exhibits significant anti-inflammatory effects, outperforming non-sulfonylated analogs due to enhanced mediator suppression .

Physicochemical Properties

Biological Activity

2-(2-Fluorophenyl)-3-methylbutanoic acid, also known by its chemical identifier 1181574-74-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its efficacy in various biological contexts.

- Chemical Formula : C12H13F1O2

- Molecular Weight : 220.23 g/mol

- IUPAC Name : this compound

Pharmacological Potential

Recent studies suggest that this compound may serve as a lead compound in drug development due to its promising biological activities. Its structural features allow for interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve modulation of signaling pathways related to cell survival and proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis via mitochondrial pathway |

| Compound A | TBD | Inhibits PI3K/Akt signaling |

| Compound B | TBD | Disrupts microtubule dynamics |

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Case Study: Inhibition of Cytokine Production

A study evaluating the effects of this compound on macrophages found that treatment significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be multifaceted:

- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Activation of caspases and mitochondrial dysfunction are observed upon treatment with this compound.

- Cytokine Modulation : Decreased expression of inflammatory markers is noted, indicating its role in modulating immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.